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For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, with high morbidity and mortality rates

spurring the ongoing development of novel therapeutics. Reltecimod, a novel

immunomodulator, has emerged as a promising candidate. This guide provides an objective

comparison of the safety profile of Reltecimod with other prominent sepsis therapeutics,

supported by data from key clinical trials.

Executive Summary
Reltecimod has demonstrated a favorable safety profile in clinical trials, comparable to

placebo. This stands in contrast to some other sepsis therapeutics, which are associated with

significant adverse events. This guide will delve into the quantitative safety data, experimental

methodologies, and underlying signaling pathways of Reltecimod and its comparators to

provide a comprehensive overview for research and development professionals.

Reltecimod: Safety Profile in the ACCUTE Trial
Reltecimod was evaluated in the Phase 3 ACCUTE (AB103 Clinical Composite endpoint

StUdy in Necrotizing Soft Tissue infEctions) trial, a randomized, double-blind, placebo-

controlled study in patients with necrotizing soft tissue infections (NSTI), a severe manifestation

of sepsis.[1][2]
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Adverse Event Reltecimod (n=143) Placebo (n=148)

Any Adverse Event Not Reported Not Reported

Serious Adverse Events 20.3% 17.0%

Most Common Adverse Events

(≥5%)

Anemia 6.3% 4.8%

Acute Kidney Injury 5.6% 5.4%

Atrial Fibrillation 4.9% 6.8%

Peripheral Edema 4.9% 1.4%

28-Day Mortality 15% 15%

Data sourced from the ACCUTE Phase 3 Trial. Percentages are of the modified Intent-to-Treat

(mITT) population.

Experimental Protocol: ACCUTE Trial

The ACCUTE trial was a multicenter, randomized, double-blind, placebo-controlled study that

enrolled 290 patients with NSTI.[1][2] Patients received a single intravenous dose of

Reltecimod (0.5 mg/kg) or placebo within six hours of diagnosis, in addition to standard of

care, which included surgical debridement, broad-spectrum antibiotics, and supportive

intensive care. The primary endpoint was a composite of clinical success measures, including

survival at day 28, number of debridements, and resolution of organ dysfunction.

Comparative Safety Profiles of Other Sepsis
Therapeutics
For comparison, this section outlines the safety profiles of other therapeutic modalities used in

the management of sepsis.
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Vasopressors are a cornerstone of septic shock management, used to restore and maintain

adequate blood pressure. However, their use is not without risks.

Data Presentation: Adverse Events Associated with Vasopressors in Sepsis

Adverse Event Norepinephrine Vasopressin

Arrhythmias
Higher incidence compared to

vasopressin

Lower incidence than

norepinephrine[3][4]

Myocardial Ischemia
Risk exists, especially at high

doses
Less prominent effect

Peripheral Ischemia/Necrosis
A known risk, particularly with

high doses or extravasation[5]

Can cause digital ischemia[3]

[4]

Mesenteric Ischemia A potential complication A potential complication[3]

This table summarizes general findings from multiple studies and meta-analyses. Specific

percentages vary across trials.

Experimental Protocols: Key Vasopressor Trials

VASST (Vasopressin and Septic Shock Trial): This randomized, controlled trial compared the

effects of norepinephrine plus vasopressin to norepinephrine alone in patients with septic

shock. The primary outcome was 28-day mortality.[6]

VANISH (Vasopressin versus Norepinephrine as Initial Therapy in Septic Shock): This trial

compared vasopressin to norepinephrine as the initial vasopressor in adults with septic

shock. The primary outcome was kidney failure-free days at day 28.

Corticosteroids
The use of corticosteroids in sepsis is debated, with potential benefits in modulating the

inflammatory response but also risks of significant side effects.
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Adverse Event Corticosteroids Placebo/Standard Care

Hyperglycemia Increased risk[7][8] Lower risk

Hypernatremia Increased risk[7][8] Lower risk

Neuromuscular Weakness May increase risk[7] Lower risk

Gastrointestinal Bleeding
No significant increase in risk

in most meta-analyses[7]
Baseline risk

Superinfections
No significant increase in risk

in most meta-analyses[7]
Baseline risk

Data is based on systematic reviews and meta-analyses of multiple randomized controlled

trials.[7][9][10]

Experimental Protocols: Key Corticosteroid Trials

ADRENAL Trial: A large, international, randomized, placebo-controlled trial that investigated

the effect of continuous intravenous hydrocortisone on 90-day mortality in patients with

septic shock.

APROCCHSS Trial: A randomized, double-blind, placebo-controlled trial that evaluated the

effect of intravenous hydrocortisone plus fludrocortisone on 90-day all-cause mortality in

adult patients with septic shock.

Drotrecogin Alfa (Activated) - Withdrawn from Market
Drotrecogin alfa (activated), a recombinant human activated protein C, was once approved for

the treatment of severe sepsis but was later withdrawn due to a lack of efficacy and an

increased risk of bleeding.
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Adverse Event
Drotrecogin Alfa
(activated) (n=850)

Placebo (n=840)

Serious Bleeding Events 3.5% 2.0%

28-Day Mortality 24.7% 30.8%

Data sourced from the original PROWESS trial.[11][12] A later trial, PROWESS-SHOCK,

showed no mortality benefit and an increased risk of bleeding.[13]

Experimental Protocol: PROWESS Trial

The PROWESS trial was a randomized, double-blind, placebo-controlled, multicenter trial that

enrolled 1,690 patients with severe sepsis.[12] Patients received a continuous intravenous

infusion of drotrecogin alfa (activated) or placebo for 96 hours. The primary endpoint was 28-

day all-cause mortality.

Polymyxin B Hemoperfusion
Polymyxin B hemoperfusion is an extracorporeal blood purification therapy designed to remove

circulating endotoxins.

Data Presentation: Adverse Events in the EUPHRATES Trial

Adverse Event
Polymyxin B
Hemoperfusion (n=223)

Sham (n=226)

Serious Adverse Events 65.1% 57.3%

Worsening of Sepsis 10.8% 9.1%

Worsening of Septic Shock 6.6% 7.7%

28-Day Mortality 37.7% 34.5%

Data sourced from the EUPHRATES trial.[14][15][16]
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The EUPHRATES trial was a randomized, sham-controlled trial in patients with septic shock

and an endotoxin activity assay level of 0.60 or higher.[17] Patients received two treatments of

either polymyxin B hemoperfusion or a sham procedure within 24 hours. The primary outcome

was 28-day mortality.

Intravenous Immunoglobulin (IVIG)
The role of IVIG in sepsis is still under investigation, with some studies suggesting a benefit

while others do not. Adverse reactions are a recognized concern.

Data Presentation: Common Adverse Events with IVIG

Adverse Event Category Examples

Immediate Reactions
Fever, chills, headache, nausea, rash, changes

in blood pressure[18][19]

Delayed Reactions
Aseptic meningitis, renal impairment, thrombotic

events[19]

The incidence of adverse events with IVIG varies widely depending on the patient population,

the specific product used, and the rate of infusion.[19][20]

Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways targeted by these therapeutics is crucial for

evaluating their potential efficacy and safety.
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Key Inflammatory Signaling Pathways in Sepsis

Therapeutic Intervention Points
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Reltecimod presents a promising safety profile in the context of sepsis therapeutics, with

adverse events comparable to placebo in its pivotal Phase 3 trial. This is a significant

advantage when compared to other treatments that carry risks of serious complications such as

bleeding, arrhythmias, and significant metabolic disturbances. The targeted immunomodulatory

approach of Reltecimod, which avoids broad immunosuppression, may contribute to its

favorable safety. For researchers and drug development professionals, the data from the

ACCUTE trial suggests that Reltecimod warrants further investigation as a potentially safer

therapeutic option for patients with severe infections and sepsis. Continued research and future

clinical trials will be essential to fully delineate its role in the complex landscape of sepsis

management.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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